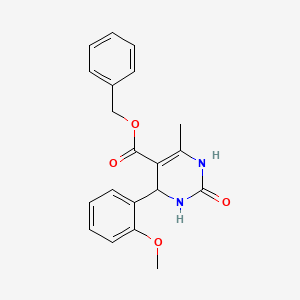

Benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound is characterized by its complex structure, which includes a benzyl group, a methoxyphenyl group, and a tetrahydropyrimidine ring.

Properties

IUPAC Name |

benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-13-17(19(23)26-12-14-8-4-3-5-9-14)18(22-20(24)21-13)15-10-6-7-11-16(15)25-2/h3-11,18H,12H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXGQMIPNHMCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzyl acetoacetate with 2-methoxybenzaldehyde in the presence of urea and a catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrahydropyrimidine ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(2-methoxyphenyl)-6-methyl

Biological Activity

Benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 300799-33-1) is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 352.38 g/mol. The structure features a tetrahydropyrimidine ring substituted with a benzyl group and a methoxyphenyl moiety, which may influence its biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity : Studies have shown that related tetrahydropyrimidines can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the nanomolar range against HT-29 colon cancer cells and MCF-7 breast cancer cells .

The mechanisms by which these compounds exert their biological effects include:

- Inhibition of Enzymatic Pathways : Some studies suggest that tetrahydropyrimidines can inhibit key enzymes involved in cancer cell metabolism and proliferation .

- Induction of Apoptosis : There is evidence that these compounds may promote apoptotic pathways in cancer cells, leading to programmed cell death .

Synthesis and Evaluation

A recent study focused on synthesizing derivatives of tetrahydropyrimidines and evaluating their biological activities. The synthesized compounds were tested for their ability to inhibit alkaline phosphatase activity, a marker often associated with cancer progression. The findings suggested that modifications in the chemical structure significantly impacted the inhibitory potency .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound and its analogs:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HT-29 | 0.009 | Enzyme inhibition |

| Compound B | MCF-7 | 0.017 | Apoptosis induction |

| Benzyl Derivative | HeLa | 0.63 | Cell cycle arrest |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. Benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its efficacy against various bacterial strains. Studies show that modifications in the phenyl ring can enhance antimicrobial activity, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death . The structure allows for interactions with DNA and RNA, which are critical in cancer treatment strategies.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. Research suggests that it inhibits the production of pro-inflammatory cytokines, thereby providing a therapeutic avenue for treating inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it as a scaffold for creating various derivatives through functional group modifications .

Synthesis of Pyrimidine Derivatives

The compound can be employed in the synthesis of other pyrimidine derivatives, which are essential in pharmaceuticals and agrochemicals. By utilizing different reagents and conditions, researchers can explore new synthetic pathways that lead to novel compounds with desirable properties .

Material Science

Polymer Chemistry

In material science, this compound can be used as a monomer for producing polymers with specific thermal and mechanical properties. These polymers have potential applications in coatings and composite materials due to their stability and resistance to degradation .

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are commonly employed to prepare substituted dihydropyrimidinones like Benzyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The Biginelli reaction is a widely used one-pot multicomponent synthesis for dihydropyrimidinones (DHPMs). This involves condensation of an aldehyde (e.g., 2-methoxybenzaldehyde), a β-keto ester (e.g., benzyl acetoacetate), and urea/thiourea derivatives under acidic conditions. Modifications include Lewis acid catalysis (e.g., FeCl₃ or ZrOCl₂) or microwave-assisted protocols to enhance regioselectivity and yield . Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or methanol .

Q. How can the purity and structural identity of this compound be validated after synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR):

- ¹H NMR : Peaks for the benzyl group (δ 7.2–7.4 ppm, multiplet), methoxy substituent (δ ~3.8 ppm, singlet), and NH protons (δ 8.5–9.5 ppm, broad) .

- X-ray crystallography : Single-crystal diffraction data (e.g., SHELX refinement) resolves bond angles, torsion angles, and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data, such as ring puckering or pseudorotation in the tetrahydropyrimidine core?

The Cremer-Pople puckering parameters (θ, φ) quantify non-planar distortions in six-membered rings. For this compound, the tetrahydropyrimidine ring may exhibit a boat or twist-boat conformation. Computational tools (e.g., Gaussian or ORCA) can optimize geometries using density functional theory (DFT), while experimental data from X-ray diffraction (e.g., SHELXL refinement) should be cross-validated against calculated puckering amplitudes . Discrepancies may arise from crystal packing forces or solvent effects, necessitating temperature-dependent crystallography or neutron diffraction studies .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential as a thymidine phosphorylase (TP) inhibitor?

- In vitro assays : Measure TP inhibition using a spectrophotometric assay with 3′-azidothymidine as a substrate, monitoring absorbance at 300 nm. IC₅₀ values are compared against reference inhibitors (e.g., tipiracil) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into TP’s active site (PDB ID: 4E5X). Key interactions include hydrogen bonds with Glu74/Arg202 and hydrophobic contacts with the 2-methoxyphenyl group .

- Cytotoxicity screening : Validate selectivity via MTT assays on normal cell lines (e.g., HEK293) to exclude non-specific toxicity .

Q. What experimental design considerations are critical for regioselective functionalization of the dihydropyrimidinone scaffold?

Regioselectivity at C4 or C5 positions is influenced by:

- Electrophilic substitution : Nitration or halogenation favors the para position of the 2-methoxyphenyl group due to electron-donating methoxy effects.

- Cross-coupling reactions : Suzuki-Miyaura coupling at C5 requires prior bromination (e.g., NBS in DMF) and Pd(PPh₃)₄ catalysis .

- Steric effects : Bulky substituents on the benzyl ester may hinder reactions at C6 .

Methodological Challenges

Q. How can solvent effects on NMR chemical shifts be accounted for during structural analysis?

Deuterated solvents (e.g., CDCl₃ or DMSO-d₆) induce minor shifts (~0.1–0.3 ppm). For accurate assignments:

- Compare experimental shifts with computed values (e.g., B3LYP/6-311+G(d,p) in PCM solvent model).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for NH protons sensitive to hydrogen bonding .

Q. What computational approaches best predict the compound’s stability under varying pH conditions?

- pKa determination : Use MarvinSketch or SPARC to estimate ionization states. The 2-oxo group (pKa ~9.5) and NH (pKa ~3.5) dominate pH-dependent behavior.

- Hydrolysis studies : Simulate degradation pathways (e.g., ester hydrolysis) via transition-state modeling (QM/MM) in explicit solvent .

Data Interpretation

Q. How should researchers address discrepancies between theoretical and experimental IR spectra?

- Frequency scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to computed vibrational frequencies.

- Anharmonic corrections : Include for NH and carbonyl stretches (1700–1750 cm⁻¹).

- Assign peaks rigorously: The 2-oxo group shows strong absorption at ~1680 cm⁻¹, while NH stretches appear as broad bands near 3200 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.